(2Z)-3-hydroxy-2-phenylprop-2-enenitrile chemical structure and properties
(2Z)-3-hydroxy-2-phenylprop-2-enenitrile chemical structure and properties
This technical guide details the structural dynamics, synthesis, and pharmaceutical utility of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (also known as
This compound serves as a critical "push-pull" alkene synthon in the construction of nitrogenous heterocycles, particularly aminopyrazoles and pyrimidines , which are foundational scaffolds in kinase inhibitor discovery.
Chemical Identity & Structural Dynamics
The molecule exists in a dynamic tautomeric equilibrium between the keto-form (3-oxo-2-phenylpropanenitrile) and the enol-form ((2Z)-3-hydroxy-2-phenylprop-2-enenitrile). In solution, the equilibrium is solvent-dependent, but the enol form is often stabilized by conjugation with the phenyl ring and intramolecular hydrogen bonding.
Tautomeric Equilibrium
The "Z" designation in the IUPAC name implies a specific stereochemical arrangement where the highest priority groups at each carbon (the Nitrile at C2 and the Hydroxyl at C3) are on the same side (cis). This geometry facilitates an intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen, stabilizing the planar enol structure.
CIP Priority Assignment:
-
C2 Position: Nitrile (
) > Phenyl ( ). Note: Nitrogen has a higher atomic number than Carbon. -
C3 Position: Hydroxyl (
) > Hydrogen ( ). -
Configuration: (Z)
High priority groups ( and ) are Zusammen (together).
DOT Diagram: Tautomeric & Reaction Landscape
Caption: Tautomeric equilibrium between the keto-aldehyde and the enol-nitrile, leading to divergent heterocyclic synthesis.
Synthesis & Purification Protocols
The most robust synthetic route involves the Claisen condensation of phenylacetonitrile with an alkyl formate. This method ensures high regioselectivity and yield.
Protocol: Formylation of Phenylacetonitrile
Reaction:
Reagents:
-
Phenylacetonitrile (1.0 eq)
-
Ethyl Formate (1.2 eq)
-
Sodium Ethoxide (1.1 eq) or Sodium Methoxide
-
Solvent: Anhydrous Benzene, Toluene, or THF (dry)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend Sodium Ethoxide (freshly prepared or commercial) in anhydrous Toluene.
-
Addition: Cool the suspension to 0–5°C. Add a mixture of Phenylacetonitrile and Ethyl Formate dropwise over 30–45 minutes. Critical: Maintain temperature <10°C to prevent self-condensation of the nitrile.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A thick precipitate (the sodium enolate salt) will form.
-
Hydrolysis: Quench the reaction with ice-cold water. Separate the aqueous layer (containing the product as a salt).
-
Isolation (Critical Step): Wash the aqueous layer with diethyl ether to remove unreacted starting materials. Acidify the aqueous phase carefully with 1N HCl to pH ~3–4 while stirring vigorously.
-
Crystallization: The product will precipitate as a solid (or oil that solidifies). Filter, wash with cold water, and recrystallize from Ethanol/Water or Benzene.
Yield Expectation: 75–85% Appearance: Pale yellow to off-white crystalline solid.
Physicochemical & Spectroscopic Properties[1][2][3][4]
Accurate characterization relies on identifying the specific signatures of the enol form, particularly the vinyl proton and the exchangeable hydroxyl proton.
Data Summary Table
| Property | Value / Characteristic | Notes |
| Molecular Formula | MW: 145.16 g/mol | |
| Melting Point | 156–158 °C | Enol form (Keto form is lower, ~89°C) |
| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar alkanes |
| pKa (Calculated) | ~6.5 – 7.5 | Acidic due to resonance stabilization |
| UV | ~260 nm | Conjugated Styrene-like system |
Spectroscopic Identification (NMR)
The NMR spectrum in DMSO-
-
NMR (400 MHz, DMSO-
):-
12.0–12.5 ppm (1H, broad s,
): Exchangeable with . -
7.8–8.1 ppm (1H, s,
): The vinyl proton beta to the nitrile. -
7.2–7.6 ppm (5H, m,
): Phenyl ring protons.
-
12.0–12.5 ppm (1H, broad s,
-
NMR:
-
Distinct signals for the Nitrile carbon (~118 ppm), the Enol carbon (~160 ppm), and the quaternary C2 (~95-100 ppm).
-
Pharmaceutical Utility: Heterocycle Synthesis
The (2Z)-3-hydroxy-2-phenylprop-2-enenitrile scaffold is a versatile C-C-N building block. Its primary value in drug discovery is the ability to react with binucleophiles to form 5- and 6-membered aromatic rings found in kinase inhibitors (e.g., JAK, BTK inhibitors).
Pathway A: Synthesis of 3-Amino-4-Phenylpyrazoles
Reacting the scaffold with hydrazine derivatives yields aminopyrazoles.[1] The mechanism involves an initial Michael-type addition followed by cyclization.
-
Reagent: Hydrazine Hydrate (
) -
Conditions: Ethanol, Reflux, 2-4 hours.
-
Product: 3-amino-4-phenyl-1H-pyrazole.
-
Significance: The 3-amino-pyrazole motif is a classic ATP-hinge binder in kinase medicinal chemistry.
Pathway B: Synthesis of Pyrimidines
Reaction with amidines (e.g., Guanidine, Acetamidine) yields substituted pyrimidines.
-
Reagent: Guanidine Carbonate
-
Conditions: NaOEt/EtOH, Reflux.
-
Product: 2,4-diamino-5-phenylpyrimidine (if Guanidine is used).
-
Significance: Similar to the Trimethoprim or Ibrutinib core structures.
DOT Diagram: Synthetic Workflow
Caption: Divergent synthesis of bioactive heterocycles from the hydroxynitrile scaffold.
References
-
Organic Syntheses. (1943).
-Phenylacetoacetonitrile. Org. Synth. Coll. Vol. 2, 389. Retrieved from [Link] -
PrepChem.Synthesis of
-formylphenylacetonitrile. Retrieved from [Link] -
PubChem. (2025).[2] 3-Hydroxy-2-phenylacrylonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2006). Crystal structure and hydrogen bonding of (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Acta Cryst. E62. Retrieved from [Link]
Sources
- 1. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 3-Phenylprop-2-enenitrile | C9H7N | CID 74667 - PubChem [pubchem.ncbi.nlm.nih.gov]
